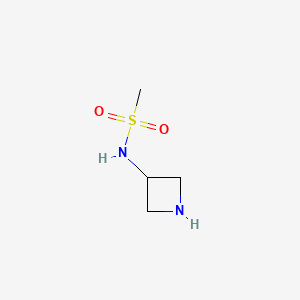

N-(azetidin-3-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(azetidin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKHDIBLFHELCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Azetidine Containing Scaffolds in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic rings that have emerged as "privileged scaffolds" in drug discovery. pharmablock.comresearchgate.net Their growing importance stems from a unique combination of properties. The inherent ring strain of approximately 25 kcal/mol endows the azetidine (B1206935) moiety with a high degree of molecular rigidity and conformational constraint. researchgate.net This rigidity is a desirable trait in drug design as it can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. enamine.net

Unlike more flexible aliphatic chains, the defined three-dimensional structure of the azetidine ring allows for a more precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. enamine.net Furthermore, azetidines offer a favorable balance between stability and reactivity, making them synthetically accessible and generally stable under physiological conditions. pharmablock.comnih.gov Their relatively low molecular weight and lipophilicity compared to larger cyclic systems also contribute to more favorable pharmacokinetic profiles. enamine.net

The incorporation of azetidine scaffolds has led to the development of several marketed drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib. pharmablock.com The versatility of the azetidine ring is further demonstrated by its presence in a wide array of bioactive compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov The challenges in synthesizing these strained rings have been increasingly overcome, leading to a surge in their exploration in medicinal chemistry. nih.govmedwinpublishers.com

Significance of Methanesulfonamide Moieties in Bioactive Compounds

The methanesulfonamide (B31651) group (CH₃SO₂NH-) is a well-established and highly significant functional group in medicinal chemistry. Its prevalence in a multitude of clinically successful drugs underscores its importance as a key pharmacophore. This moiety is recognized for its ability to act as a bioisostere for other functional groups, such as carboxylic acids or phenols, while offering distinct physicochemical properties.

One of the primary roles of the methanesulfonamide group is its capacity to engage in hydrogen bonding. The acidic N-H proton and the two oxygen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets. This feature is critical for the binding affinity and specificity of many drugs.

The replacement of a methylsulfonyl (MeSO₂) group with a methanesulfonamido (MeSO₂NH) moiety has been shown to alter the selectivity of drug candidates, as demonstrated in studies on cyclooxygenase (COX) inhibitors. nih.gov This highlights the nuanced role the methanesulfonamide group can play in modulating the pharmacological properties of a compound. The synthesis of various sulfonamides, including those derived from aryl diazonium tetrafluoroborates, continues to be an active area of research, reflecting the ongoing demand for novel bioactive compounds containing this moiety. researchgate.net

Overview of Research Trajectories for N Azetidin 3 Yl Methanesulfonamide and Its Derivatives

General Synthetic Routes to Azetidine-3-amine Scaffolds

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Several strategies have been developed to access the crucial azetidine-3-amine core.

Strain-Release Reactions in Azetidine Ring Formation

Strain-release-driven reactions have emerged as a powerful tool for the synthesis of azetidines. These methods leverage the high ring strain of precursors like azabicyclo[1.1.0]butane to drive reactions forward. The ring-opening of azabicyclobutane with amine nucleophiles provides a direct route to azetidine-3-amines. chemrxiv.org This approach has been noted for its efficiency and has been utilized in late-stage functionalization of complex molecules. chemrxiv.org The reaction of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst is another effective method for producing bis-functionalized azetidines. organic-chemistry.org Furthermore, a multicomponent reaction involving the chemrxiv.orgrsc.org-Brook rearrangement and a strain-release-driven anion relay sequence has been developed for the modular synthesis of substituted azetidines. nih.gov

A recent development involves a decarboxylative Giese-type reaction under visible-light photoredox catalysis, where the strain release of four-membered ring Michael acceptors allows for aroylation, leading to disubstituted azetidines. acs.org This highlights the ongoing innovation in harnessing ring strain for synthetic advantage.

Reductive Amination Approaches for Azetidine-3-amines

Reductive amination is a widely used and versatile method for the synthesis of amines, including azetidine-3-amines. chemrxiv.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com The choice of reducing agent can be crucial, with NaBH₃CN being particularly effective for the selective reduction of imines in the presence of aldehydes. masterorganicchemistry.com

One-pot reductive amination procedures are also common, where the imine formation and reduction occur in the same reaction vessel, offering a more streamlined approach. youtube.com This methodology has been successfully applied to the synthesis of azetidine-3-amines, providing a reliable route to this important scaffold. chemrxiv.org

Alternative Cyclization Methodologies for Azetidine Cores

Beyond strain-release and reductive amination, a variety of other cyclization strategies are employed to construct the azetidine ring. Intramolecular SN2 reactions are a common approach, where a nitrogen nucleophile displaces a leaving group on a carbon chain to form the four-membered ring. frontiersin.orgnih.gov Leaving groups such as halides and mesylates are frequently used. frontiersin.orgnih.gov

Other notable methods include:

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgresearchgate.net

Ring Contraction: The synthesis of N-sulfonylazetidines has been achieved through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org

Intramolecular Aminolysis of Epoxides: Lanthanum(III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward pathway to the corresponding azetidines. acs.orgu-tokyo.ac.jp

These diverse methodologies provide chemists with a range of options to access the azetidine core, depending on the desired substitution pattern and available starting materials.

Introduction of the Methanesulfonamide Group

Once the azetidine-3-amine scaffold is in hand, the methanesulfonamide group is typically introduced through N-sulfonylation or related coupling reactions.

N-Mesylation Techniques for Sulfonamide Formation

The most common method for the formation of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.net This classic approach, known as N-mesylation when using methanesulfonyl chloride, is a robust and widely applied technique. nih.gov The reaction can be carried out using N-silylamines, which react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov

Alternative methods for sulfonamide synthesis include:

The use of sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides activated by calcium triflimide and DABCO for reaction with amines. organic-chemistry.org

A one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite. organic-chemistry.org

The in situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine. organic-chemistry.org

These methods offer various advantages in terms of mildness, efficiency, and substrate scope.

Coupling Reactions for Sulfonyl Amides

In addition to traditional N-mesylation, various coupling reactions have been developed for the synthesis of sulfonamides. These modern methods often offer milder reaction conditions and broader functional group tolerance.

Notable coupling strategies include:

Electrochemical Oxidative Coupling: An environmentally friendly method involves the electrochemical oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. acs.org

Copper-Catalyzed Coupling: Copper catalysis has been employed in the coupling of aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) to yield sulfonamides. acs.org Another copper-catalyzed approach involves the coupling of diaryl disulfides with alkyl amines to form sulfenamides, which can be precursors to sulfonamides. organic-chemistry.org

Palladium-Catalyzed Coupling: Palladium catalysts can be used to couple aryl iodides with a sulfur dioxide surrogate, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.org

Decarboxylative Halosulfonylation: A novel strategy merges the coupling of carboxylic acids and amines to generate sulfonamides. This method uses copper-catalyzed ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, which are then aminated in a one-pot fashion. nih.govacs.org

These advanced coupling reactions provide powerful alternatives for the construction of the sulfonamide linkage, enabling the synthesis of a wide array of this compound derivatives.

Advanced Synthetic Procedures for this compound Analogues

The synthesis of analogues of this compound hinges on the versatile chemistry of the azetidine ring. This strained four-membered heterocycle serves as a crucial building block, but its inherent ring strain presents unique synthetic challenges and opportunities. nih.govrsc.org Advanced methodologies focus on efficient construction, functionalization, and stereocontrol of the azetidine core to generate diverse derivatives.

Strategies for Functionalization of the Azetidine Ring

The functionalization of the pre-formed azetidine ring is a key strategy for creating a library of this compound analogues. These methods allow for the late-stage introduction of various substituents, providing access to compounds with diverse properties.

A primary site for functionalization is the azetidine nitrogen. For N-H azetidines, direct derivatization through reactions like acylation, sulfonylation, or alkylation is a common approach. researchgate.net For instance, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit can be achieved by chemoselective deprotection and subsequent substitution at the azetidine nitrogen. researchgate.netnih.gov Another sophisticated method involves a "click-based" approach using a 2-propynyl carbamate (B1207046) installed on the azetidine nitrogen, which can then undergo copper-catalyzed azide-alkyne cycloaddition to attach various molecular tags, such as dyes or biotin. researchgate.net

Functionalization of the carbon skeleton of the azetidine ring often leverages the ring's inherent strain. rsc.orgbeilstein-journals.org Modern methods include:

Palladium-Catalyzed C(sp³)–H Amination: This intramolecular reaction allows for the synthesis of functionalized azetidines from amine substrates bearing a picolinamide (B142947) (PA) protecting group. The process uses an oxidant and an additive to promote the key reductive elimination step, forming the azetidine ring with good functional group tolerance. rsc.org

Strain-Release Functionalization: Highly strained intermediates like 1-azabicyclo[1.1.0]butanes can be trapped with nucleophiles, such as organometallics in the presence of a copper catalyst, to yield bis-functionalized azetidines. organic-chemistry.org This approach rapidly builds molecular complexity.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, can be used to construct the azetidine skeleton from precursors like 2-isoxazoline-3-carboxylates and alkenes. rsc.org This method is notable for its ability to create densely functionalized azetidines that are otherwise difficult to access. rsc.org

Flow Synthesis: A continuous-flow protocol has been developed for the synthesis of 2-azetines from N-Boc-3-iodo-azetidines. In this system, elimination to form the azetine is followed by deprotonation and trapping with an electrophile, allowing for substitution at the 2-position. nih.gov

These advanced strategies provide chemists with a powerful toolkit for modifying the azetidine scaffold, enabling the synthesis of a wide array of analogues.

| Functionalization Strategy | Description | Key Reagents/Conditions | Reference(s) |

| N-Arylation | Copper-catalyzed N-arylation of β-amino alcohols followed by cyclization. | Cu catalyst, base | organic-chemistry.org |

| Click-Based Modification | Attachment of moieties via Cu-catalyzed azide-alkyne cycloaddition. | 2-propynyl carbamate on N, azide-tagged molecule, Cu catalyst | researchgate.net |

| C(sp³)–H Amination | Intramolecular Pd-catalyzed reaction to form the azetidine ring. | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate), AgOAc | rsc.org |

| Strain-Release Homologation | Ring-opening of 1-azabicyclo[1.1.0]butanes with nucleophiles. | Organometallic reagents, Cu(OTf)₂ | organic-chemistry.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition to form the azetidine ring. | 2-isoxazoline-3-carboxylates, alkenes, visible light | rsc.orgresearchgate.net |

| Flow Synthesis | Continuous flow elimination and electrophilic trapping. | LDA, electrophile, flow reactor | nih.gov |

Stereoselective Synthesis of Azetidine Derivatives

Control of stereochemistry is paramount in medicinal chemistry. For analogues of this compound, achieving high enantiomeric and diastereomeric purity is crucial. Several stereoselective strategies have been developed for the synthesis of chiral azetidines.

One prominent method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. researchgate.net This approach allows for the diastereoselective synthesis of C2-substituted azetidines from 1,3-bis-electrophiles. The resulting diastereomers are often separable by standard chromatography, yielding enantiopure azetidine products. researchgate.net

Catalytic asymmetric synthesis represents another powerful avenue.

Gold-Catalyzed Cyclization: Chiral azetidin-3-ones can be prepared with high enantiomeric excess (>98% e.e.) through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds via an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Rhodium-Catalyzed Carbene Insertion: The formation of the azetidine ring can be achieved via Rh-catalyzed carbene insertion into an N-H bond of a diazoketone derived from a chiral starting material like D-serine. acs.org

Palladium-Catalyzed Hydrogenation: Diastereospecific synthesis of functionalized 2-azetidinecarboxylic acids can be achieved through palladium-catalyzed cis-hydrogenation of unsaturated precursors. acs.org

The reduction of β-lactams (azetidin-2-ones) is a long-standing and reliable method for producing azetidines, which typically proceeds with retention of stereochemistry at the ring substituents. acs.org This method is widely used due to the ready availability of chiral β-lactams. acs.org

| Stereoselective Method | Catalyst/Auxiliary | Key Transformation | Outcome | Reference(s) |

| Auxiliary-Controlled Synthesis | tert-Butanesulfinamide | Diastereoselective cyclization with 1,3-bis-electrophiles | Enantiopure C2-substituted azetidines | researchgate.net |

| Gold-Catalyzed Cyclization | Gold(I) catalyst | Oxidative cyclization of N-propargylsulfonamides | Chiral azetidin-3-ones (>98% e.e.) | nih.gov |

| Rhodium-Catalyzed Insertion | Rhodium catalyst | Carbene insertion into N-H bond of a diazoketone | Chiral azetidinone | acs.org |

| Asymmetric Reduction | Chiral Ruthenium complexes | Asymmetric reduction of 2-azetinylcarboxylic acids | Enantioenriched 2-azetidinylcarboxylic acids | acs.org |

| β-Lactam Reduction | Diborane, LiAlH₄, Alanes | Reduction of azetidin-2-one (B1220530) to azetidine | Retention of stereochemistry | acs.org |

Large-Scale Synthesis Considerations for this compound Intermediates

Transitioning the synthesis of azetidine intermediates from laboratory to industrial scale introduces significant challenges related to safety, cost, and environmental impact. The high ring strain of azetidines and their precursors, such as azabicyclo[1.1.0]butanes, makes them energetic and potentially hazardous materials that require careful handling. rsc.orgdtic.mil

A key intermediate for many this compound derivatives is azetidine hydrochloride. A reported large-scale (650-kg) synthesis of a related azetidinyl methanone (B1245722) derivative highlighted a critical step: the "free-basing" of azetidine hydrochloride. rsc.org This was accomplished by the slow addition of potassium carbonate to a toluene (B28343) slurry of the hydrochloride salt. rsc.org Careful control of addition rates and temperature is essential to manage the reaction exotherm and ensure safety and product quality on a large scale.

The synthesis of the core azetidine ring itself requires robust and scalable methods. A common route involves the cyclization of γ-amino alcohols or their derivatives. acs.org For example, a patented process describes the formation of an N-substituted-azetidin-3-ol mesylate, followed by displacement with an amine. google.com On a large scale, this requires:

Process Optimization: Minimizing the number of steps and avoiding costly or hazardous reagents. For instance, developing environmentally benign routes to key intermediates is a major objective. dtic.mil

Purification: Avoiding chromatographic purifications in favor of crystallization or distillation where possible.

Safety: Managing potentially explosive intermediates like diazo compounds, which are used in some azetidine syntheses, or finding safer alternatives. nih.gov The use of toxic reagents must also be carefully controlled and minimized. nih.gov

The development of efficient, economical, and environmentally sound routes is crucial for the large-scale production of these important pharmaceutical intermediates. dtic.mil

Purification and Isolation Techniques in the Synthesis of this compound Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product meets the high-purity standards required for its intended applications. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

Chromatography: Column chromatography using silica (B1680970) gel is a frequently employed method for purifying azetidine derivatives, especially at the lab scale. researchgate.netfrontiersin.org It is particularly useful for separating diastereomers or removing closely related impurities. researchgate.net Thin-layer chromatography (TLC) is used extensively to monitor reaction progress and determine the appropriate solvent system for column chromatography. google.combepls.com

Recrystallization: For solid compounds, recrystallization is a preferred method for purification, especially on a larger scale, as it can be more cost-effective and scalable than chromatography. bepls.comjmchemsci.com The choice of solvent is critical; absolute ethanol (B145695) is a commonly mentioned solvent for recrystallizing azetidine-based compounds. jmchemsci.com The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.

Isolation as Salts: this compound is often prepared and isolated as its hydrochloride salt. chembk.comnih.gov This is a common strategy for amine-containing compounds. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free base. researchgate.netchembk.com The final product can be precipitated from a solution, often by adding an antisolvent or by cooling, and then collected by filtration. For example, after a reaction, pouring the mixture onto crushed ice can precipitate the product. bepls.com

Washing and Extraction: Standard workup procedures involving liquid-liquid extraction are common. After a reaction, the mixture is often treated with an aqueous solution, such as saturated sodium bicarbonate, to neutralize acids and remove water-soluble byproducts before extraction with an organic solvent like methylene (B1212753) chloride. google.com The combined organic layers are then dried over a desiccant (e.g., magnesium sulfate (B86663) or sodium sulfate) and concentrated under reduced pressure to yield the crude product prior to further purification. google.comfrontiersin.org

| Technique | Application | Typical Solvents/Reagents | Reference(s) |

| Column Chromatography | Separation of diastereomers, removal of closely-related impurities. | Silica gel, various organic solvent systems | researchgate.netfrontiersin.org |

| Recrystallization | Purification of solid final products and intermediates. | Ethanol, Methanol | bepls.comjmchemsci.com |

| Salt Formation/Isolation | To obtain a stable, crystalline, and easily handled solid. | Hydrochloric acid (HCl) | chembk.comnih.gov |

| Aqueous Workup/Extraction | Neutralization and removal of water-soluble impurities. | Methylene chloride, Saturated NaHCO₃ | google.com |

Role as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.govrsc.org The this compound scaffold embodies several characteristics that make it a valuable starting point for drug design. The azetidine ring, being a small, rigid structure, can introduce specific conformational constraints on a molecule, which can be advantageous for optimizing binding to a target protein. acs.org Its three-dimensional nature allows for the exploration of chemical space in a way that is distinct from more common flat, aromatic rings.

The methanesulfonamide group attached to the azetidine ring further enhances its potential. cymitquimica.com Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their ability to form key hydrogen bonds with biological targets. cymitquimica.comnih.gov This combination of a conformationally defined azetidine ring and a versatile sulfonamide moiety provides a powerful platform for the development of novel therapeutic agents. cymitquimica.com The indole (B1671886) nucleus, when combined with a glyoxylamide function, has also been recognized as a privileged structure, demonstrating the power of combining specific validated moieties. nih.gov

Scaffold Diversification and Library Generation for this compound Analogues

The utility of a privileged scaffold is significantly enhanced by the ability to generate a diverse library of analogues. Scaffold diversification involves systematically modifying the core structure to explore a wide range of chemical and biological properties. researchgate.netniper.gov.in For this compound, diversification can be achieved at several points.

One key strategy is the functionalization of the azetidine ring. The nitrogen atom of the azetidine can be substituted with a variety of groups to modulate properties such as basicity, lipophilicity, and steric bulk. nih.gov Furthermore, the carbon atoms of the ring can also be functionalized, leading to a wide array of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov This diversification allows for the fine-tuning of the molecule's interaction with its biological target and can lead to significant improvements in potency and selectivity.

The generation of compound libraries based on the this compound scaffold can be facilitated by both solution-phase and solid-phase synthesis techniques. nih.gov These libraries can then be screened against various biological targets to identify new hit compounds.

Rational Design Approaches for this compound Based Compounds

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. nih.govmdpi.com This approach can be broadly categorized into structure-based and ligand-based design. researchgate.net

Structure-Based Drug Design Initiatives

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) can be a powerful tool. schrodinger.com This approach involves designing molecules that can fit into the binding site of the target with high affinity and specificity. The defined stereochemistry of the azetidine ring in this compound makes it particularly amenable to SBDD. acs.org Computational modeling and X-ray crystallography can be used to visualize how analogues of this scaffold interact with the target, allowing for iterative improvements in the design. For instance, the design of novel PI3K/mTOR dual inhibitors utilized a scaffold hopping strategy to enhance binding with key amino acid residues in the hinge region of the target. nih.gov

Ligand-Based Design Strategies

In the absence of a known target structure, ligand-based drug design (LBDD) strategies can be employed. nih.govnih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The this compound scaffold can be used as a template to design new molecules that fit the pharmacophore model, leading to the discovery of novel active compounds. openpharmaceuticalsciencesjournal.com Quantitative structure-activity relationship (QSAR) studies, a key component of LBDD, correlate the chemical structure of compounds with their biological activity to create predictive models for lead identification and optimization. nih.gov

Hit-to-Lead and Lead Optimization Processes involving this compound Scaffolds

Once a "hit" compound with initial activity is identified through screening, the hit-to-lead (H2L) and lead optimization processes begin. axxam.comupmbiomedicals.com The goal of this phase is to transform the initial hit into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. axxam.comrsc.org The this compound scaffold provides a versatile platform for this optimization process.

The iterative cycle of "design-make-test-analyze" is central to lead optimization. axxam.com Medicinal chemists can systematically modify the this compound scaffold to improve various parameters. For example, modifications to the substituents on the azetidine ring or the sulfonamide group can be made to enhance potency and reduce off-target effects. The physicochemical properties of the molecule, such as solubility and metabolic stability, can also be fine-tuned through these modifications. nih.gov The ultimate aim is to develop a preclinical candidate with a desirable balance of properties for further development. upmbiomedicals.com

Application in Modulating Specific Biological Targets

The versatility of the this compound scaffold has led to its exploration in the modulation of various biological targets. The sulfonamide moiety is a known pharmacophore in a range of therapeutic areas, including antibacterial agents. cymitquimica.com The incorporation of the azetidine ring offers a unique structural element that can be exploited to achieve selectivity for specific targets. For example, derivatives of this compound have been investigated for their potential as inhibitors of enzymes or as ligands for receptors involved in various disease processes. The specific interactions of the azetidine and sulfonamide groups with the amino acid residues in the active site of a target protein can be optimized to achieve high potency and selectivity.

Below is a table summarizing key properties of this compound and its hydrochloride salt, which are relevant to its use in medicinal chemistry.

| Property | This compound | This compound hydrochloride |

| CAS Number | 1056056-12-2 | 1239205-33-4 |

| Molecular Formula | C4H10N2O2S | C4H11ClN2O2S |

| Molecular Weight | 150.20 g/mol | 186.66 g/mol |

| Synonyms | N-3-Azetidinyl-methanesulfonamide | This compound HCl |

In addition to direct enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the activity of various cell surface receptors, acting as either antagonists or agonists. This modulation can have profound effects on cellular signaling pathways implicated in a range of diseases.

C-C Chemokine Receptor 2 (CCR2) Antagonism The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators of the inflammatory response. Their interaction is implicated in numerous inflammatory diseases, making CCR2 a significant therapeutic target. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives have been developed as potent CCR2 antagonists. These compounds are based on a cyclohexyl azetidinylamide scaffold. The development of these specific azetidine-containing molecules was part of a strategy to improve pharmacokinetic properties and reduce off-target effects, such as binding to the hERG potassium channel, which is a common challenge for this class of antagonists. The research demonstrates the successful application of the N-(azetidin-3-yl) moiety in creating effective receptor antagonists for inflammatory conditions.

Prostaglandin EP3 Receptor Antagonism The prostaglandin E2 (PGE2) receptor EP3 subtype is another important target in drug discovery. A series of N-acylsulfonamide analogs have been synthesized and evaluated for their antagonist activity at the EP3 receptor. These N-acylbenzenesulfonamide derivatives were found to be more potent than their corresponding carboxylic acid counterparts in both in vitro binding assays and in vivo functional assays, such as inhibiting PGE2-induced uterine contractions in rats. This highlights the effectiveness of the N-acylsulfonamide group, a key feature related to the methanesulfonamide core, as a potent pharmacophore for developing selective EP3 receptor antagonists.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation The azetidine ring, as a conformationally restricted analog of glutamate, has been incorporated into molecules designed to modulate NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system. A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) revealed distinct activities at NMDA receptors. The L-trans-ADC isomer showed the highest binding affinity (Kᵢ = 10 μM) and acted as an agonist, with the highest potency at the NR1/NR2D subtype (EC₅₀ = 50 μM). In contrast, the D-cis-ADC isomer was found to be a partial agonist at the NR1/NR2C and NR1/NR2D subtypes. This research illustrates that the rigid azetidine scaffold can be used to achieve subtype-selective modulation of NMDA receptors, with the specific stereochemistry determining the nature and potency of the activity.

Table 6: Receptor Modulation by Azetidine and Sulfonamide Analogues

| Compound Class/Example | Receptor Target | Activity Type | Potency (Kᵢ or EC₅₀) |

| N-(azetidin-3-yl) acetamides | CCR2 | Antagonist | Potent activity reported |

| N-acylbenzenesulfonamides | Prostaglandin EP3 | Antagonist | Potent activity reported |

| L-trans-azetidine-2,3-dicarboxylic acid | NMDA (NR1/NR2D) | Agonist | EC₅₀ = 50 µM |

| D-cis-azetidine-2,3-dicarboxylic acid | NMDA (NR1/NR2C/D) | Partial Agonist | EC₅₀ = 230-720 µM |

| Potency data is specific to the derivatives studied in the cited research. |

Pharmacological Profile and Biological Activities of N Azetidin 3 Yl Methanesulfonamide Derivatives

Receptor Modulation and Antagonist/Agonist Activities

Chemokine Receptor (CCR6) Modulation

The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor that plays a significant role in the migration of various lymphocytes, including T helper 17 (Th17) cells and B cells, to sites of inflammation. nih.gov Its exclusive ligand is the chemokine CCL20. nih.gov The CCR6/CCL20 axis is implicated in the pathogenesis of several autoimmune and inflammatory diseases, such as psoriasis and inflammatory bowel disease, making CCR6 an attractive target for therapeutic intervention. nih.gov

Small molecule antagonists of CCR6 are being investigated as potential oral treatments for these conditions. nih.gov While direct modulation of CCR6 by N-(azetidin-3-yl)methanesulfonamide itself is not extensively documented in publicly available literature, the broader class of azetidine-containing compounds has been explored for chemokine receptor antagonism. For instance, a novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives has been identified as antagonists for the C-C chemokine receptor 2 (CCR2), another important target in inflammatory diseases. nih.gov This suggests that the azetidine (B1206935) core can serve as a valuable scaffold for developing chemokine receptor modulators.

Structural studies of CCR6 have revealed an intracellular allosteric binding pocket that can be targeted by small molecule antagonists. nih.gov The binding of these antagonists is stabilized by a network of polar and hydrophobic interactions within the transmembrane helices of the receptor. nih.gov The development of potent and selective CCR6 antagonists remains an active area of research, with a focus on optimizing properties such as oral bioavailability and target selectivity.

P2X Receptor Inhibition

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP). medchemexpress.com There are seven distinct P2X receptor subunits (P2X1-P2X7) that can form homo- or heterotrimeric channels. d-nb.info These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. medchemexpress.com

The P2X7 receptor, in particular, has garnered significant interest as a therapeutic target due to its role in inflammation and immune responses. nih.gov Prolonged activation of the P2X7 receptor leads to the formation of a large membrane pore, which can trigger the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). researchgate.net Consequently, antagonists of the P2X7 receptor are being investigated for the treatment of various inflammatory and neurodegenerative disorders. nih.gov

While specific studies on this compound as a P2X receptor inhibitor are not prominent in the literature, the development of selective antagonists for different P2X receptor subtypes is a major focus of research. d-nb.infonih.gov These antagonists often feature complex chemical scaffolds designed to achieve high affinity and selectivity for a particular P2X receptor subtype. nih.gov For example, potent and selective antagonists have been developed for the P2X1, P2X3, and P2X7 receptors. d-nb.infonih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| A-740003 | P2X7 | IC50 = 18 nM (rat), 40 nM (human) | medchemexpress.com |

| Gefapixant | P2X3, P2X2/3 | IC50 = ~30 nM (hP2X3), 100-250 nM (hP2X2/3) | medchemexpress.com |

| NF023 | P2X1 | Competitive antagonist | d-nb.info |

Dopaminergic Receptor (e.g., D3) Modulation (for related compounds)

Dopamine receptors are a class of G protein-coupled receptors that are central to many neurological processes, including motor control, motivation, and reward. There are five main subtypes of dopamine receptors, D1 through D5, which are further classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D3 receptor has emerged as a particularly interesting target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.

While this compound itself is not a widely reported dopaminergic agent, related compounds containing different heterocyclic scaffolds have been shown to modulate dopamine receptors. For example, substituted bicyclic thiazolidine lactam peptidomimetics have been synthesized and evaluated for their ability to modulate apomorphine-induced rotational behavior in a rat model of Parkinson's disease. nih.gov Similarly, N-phenylpiperazine analogs have been investigated for their selective binding to the D3 versus the D2 dopamine receptor subtype. mdpi.com These studies highlight the potential for developing subtype-selective dopamine receptor modulators by modifying the chemical scaffold of the ligand. mdpi.com

Serotonin Receptor (e.g., 5-HT1A) Modulation (for related compounds)

The serotonin system, with its numerous receptor subtypes (5-HT1 through 5-HT7), is a key regulator of a wide range of physiological and psychological functions, including mood, sleep, and appetite. mdpi.com The 5-HT1A receptor, a member of the 5-HT1 receptor family, is a well-established target for anxiolytic and antidepressant drugs. nih.gov

The development of ligands that can selectively target specific serotonin receptor subtypes or exhibit a multitarget profile is an active area of medicinal chemistry research. nih.govsemanticscholar.org For instance, new 1,3,5-triazine derivatives have been identified as potent ligands for the 5-HT6 receptor, a target being explored for the treatment of cognitive deficits in Alzheimer's disease. nih.gov While a direct link between this compound and serotonin receptor modulation is not extensively documented, the structural features of the azetidine ring could be incorporated into novel scaffolds targeting the serotonin system.

Cannabinoid Receptor (CB1) Antagonism (for related compounds)

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. The CB1 receptor is primarily expressed in the central nervous system and is the main target of Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis.

Antagonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders. nih.gov The prototypical CB1 antagonist, rimonabant, was withdrawn from the market due to adverse psychiatric side effects, which are thought to be related to its inverse agonist activity. nih.gov This has spurred the development of neutral CB1 antagonists, which may offer a safer therapeutic profile. nih.gov

While this compound is not a known cannabinoid receptor antagonist, related sulfonamide-containing compounds have been explored as ligands for cannabinoid receptors. For example, a series of N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulfonamides were designed and synthesized as selective ligands for the human CB2 receptor. mdpi.com

Sphingosine-1-Phosphate (S1P1) Receptor Agonism (for related compounds)

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-S1P5) that are activated by the signaling lipid sphingosine-1-phosphate. The S1P1 receptor is highly expressed on lymphocytes and plays a critical role in regulating their egress from secondary lymphoid organs. nih.gov Agonists of the S1P1 receptor cause its internalization, leading to the sequestration of lymphocytes in lymph nodes and a reduction in circulating lymphocyte counts. nih.gov This mechanism of action has made S1P1 receptor agonists a valuable class of drugs for the treatment of autoimmune diseases such as multiple sclerosis.

A potent and S1P3-sparing S1P1 receptor agonist, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, has been developed. nih.govnih.gov This compound, which features an azetidine-3-carboxylic acid moiety structurally related to this compound, demonstrated significant reductions in blood lymphocyte counts in preclinical models. nih.govnih.gov

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 | 0.042 µM | nih.gov |

| Benzothiazole 11 | S1P1 | Potent activity | nih.gov |

Nicotinic Acetylcholine Receptor (alpha7) Ligands (for related compounds)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. nih.gov The α7 subtype of nAChR is of particular interest as a therapeutic target for a range of central nervous system disorders, including schizophrenia and Alzheimer's disease, due to its role in cognitive processes such as attention and memory. nih.govunimi.it

The development of selective ligands for the α7 nAChR, including agonists, antagonists, and allosteric modulators, is a major area of research. nih.govmdpi.comnih.gov While this compound is not a primary example of an α7 nAChR ligand, the azetidine scaffold is present in compounds designed to target nAChRs. For instance, 2-arylazetidine derivatives have been synthesized and evaluated as ligands for nicotinic acetylcholine receptors. bohrium.com These findings suggest that the azetidine ring can serve as a useful building block for the development of novel nAChR modulators.

Antiproliferative and Antitumor Activities

Recent studies have highlighted the potential of this compound derivatives as antiproliferative and antitumor agents. mdpi.combohrium.commdpi.comnih.gov Research has focused on understanding their mechanisms of action and exploring novel therapeutic strategies.

The anticancer effects of these derivatives are attributed to several mechanisms. One key mechanism is the inhibition of tubulin polymerization. nih.gov A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues were designed as colchicine-binding site inhibitors. nih.gov These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 and MDA-MB-231 breast cancer cells, with some compounds showing IC50 values in the nanomolar range. nih.gov Flow cytometry analysis revealed that these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov

Another identified mechanism is the irreversible inhibition of Stat3 activation. bohrium.com Certain azetidine-based compounds have been shown to selectively and irreversibly bind to Stat3, a key protein involved in tumor cell proliferation and survival. bohrium.com This inhibition was observed in triple-negative breast cancer (TNBC) models, where the compounds suppressed both constitutive and ligand-induced Stat3 signaling, leading to a loss of viable tumor cells. bohrium.com

Furthermore, some azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole have exhibited significant anticancer activity against MCF-7 breast cancer cell lines. mdpi.com In vitro cytotoxicity screening demonstrated that several of these derivatives had a high percentage of inhibition at various concentrations. mdpi.com

Table 1: Antiproliferative Activity of Selected Azetidinone Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 9h | MCF-7 | 10-33 | nih.gov |

| 9q | MCF-7 | 10-33 | nih.gov |

| 9r | MCF-7 | 10-33 | nih.gov |

| 10p | MCF-7 | 10-33 | nih.gov |

| 10r | MCF-7 | 10-33 | nih.gov |

| 11h | MCF-7 | 10-33 | nih.gov |

| 9q | MDA-MB-231 | 23-33 | nih.gov |

| Combretastatin A-4 | MCF-7 | 3.9 | nih.gov |

Synthetic lethality has emerged as a promising approach in cancer therapy, and this compound derivatives are being explored within this paradigm. nih.govnih.gov This strategy focuses on exploiting the vulnerabilities of cancer cells that arise from specific genetic mutations. nih.gov While direct research on this compound in synthetic lethality is still developing, the broader class of azetidine derivatives is being investigated as inhibitors of key DNA damage response proteins, a central area of synthetic lethality research. nih.gov For instance, 3-hydroxymethyl-azetidine derivatives have been developed as novel inhibitors of Polθ, a key enzyme in DNA repair, which represents a synthetic lethal target in certain cancers. nih.gov

Anti-inflammatory Effects

Derivatives of this compound have also shown potential as anti-inflammatory agents. nih.govmdpi.commdpi.com One study investigated the anti-inflammatory properties of a novel azetidine derivative, KHG26792, in amyloid β-treated primary microglial cells. nih.gov The results showed that this compound could attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov

The mechanism behind these anti-inflammatory effects involves the modulation of key signaling pathways. KHG26792 was found to increase the phosphorylation of Akt/GSK-3β signaling and decrease the translocation of NF-κB, a critical regulator of the inflammatory response. nih.gov Additionally, some succinimide derivatives, which share structural similarities with azetidinones, have demonstrated potential in managing inflammation. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial)

The antimicrobial properties of this compound derivatives have been extensively studied, revealing a broad spectrum of activity against various pathogens. researchgate.netnih.govnih.govbepls.comresearchgate.netresearchgate.netnih.govwisdomlib.orgimpactfactor.org

Antibacterial and Antifungal Activities:

Numerous studies have reported the synthesis and evaluation of azetidinone derivatives as antibacterial and antifungal agents. researchgate.netnih.govbepls.comresearchgate.netresearchgate.netnih.govwisdomlib.orgimpactfactor.orgnih.govnih.govmdpi.commdpi.com For instance, novel azetidinone derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to standard antibiotics like ciprofloxacin. researchgate.net Similarly, significant antifungal activity has been observed against various fungal strains, including Aspergillus niger and Colletotrichum capsici. nih.gov The mechanism of action is often linked to the β-lactam ring, a common structural feature in many antibiotics. bepls.com

Table 2: Antimicrobial Activity of Selected Azetidinone Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 3b, 3c, 3h | Bacteria | Good | researchgate.net |

| 4a2 | S. epidermidis, E. faecalis, P. aeruginosa | Highest | nih.gov |

| Various | Colletotrichum capsici | Significant | nih.gov |

Antiviral Activity:

The antiviral potential of azetidinone derivatives has also been recognized. mdpi.comnih.govmdpi.comresearchgate.net Certain stereoisomers of 3-methyl-4-fluorophenyl derivatives of azetidinone have demonstrated modest antiviral activity against human coronavirus (229E) and cytomegalovirus (AD-169 strain). nih.gov The introduction of specific chemical groups, such as a benzyl group at the nitrogen and a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring, appears to be important for their antiviral effects. nih.gov

Antimalarial Activity:

Derivatives of this compound have also been investigated for their antimalarial properties. mdpi.comnih.govnih.govresearchgate.netmdpi.com Novel bioinspired imidazolidinedione derivatives have shown promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com Furthermore, sulfonamide derivatives, a class to which this compound belongs, have been explored for their ability to disrupt the folate biosynthesis pathway in the malaria parasite. nih.gov

Structure Activity Relationship Sar Investigations of N Azetidin 3 Yl Methanesulfonamide Derivatives

Systematic Modification of the Azetidine (B1206935) Ring System and its Impact on Activity

The azetidine ring, despite its relative stability compared to aziridines, possesses significant ring strain (approximately 25.4 kcal/mol), which endows it with unique reactivity and a rigidified conformation. ijrar.org This inherent strain makes modifications of the azetidine ring a critical aspect of SAR studies, as even subtle changes can profoundly impact biological activity.

Research into related azetidine-containing compounds has shown that the substitution pattern on the azetidine ring is a key determinant of biological activity. For instance, in a series of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), the conformational restriction imposed by the azetidine-2-carboxylate core was identified as a crucial factor for their antiviral potency. nih.gov This suggests that the rigid nature of the azetidine ring in N-(azetidin-3-yl)methanesulfonamide derivatives likely plays a significant role in orienting the other functional groups for optimal interaction with their biological targets.

Furthermore, the nitrogen atom of the azetidine ring offers a convenient handle for modification. N-alkylation or N-acylation can significantly alter the physicochemical properties of the molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. While direct SAR data on systematic modifications of the azetidine ring in this compound is not extensively published, the principles derived from other azetidine-based medicinal chemistry campaigns are highly applicable. For example, the synthesis of N-substituted-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has demonstrated that modifications at the azetidine nitrogen can modulate antiviral and antibiotic-enhancing properties. nih.gov

The following table illustrates the impact of azetidine ring modifications on the activity of a series of antiviral dipeptides, providing a model for potential SAR trends in this compound derivatives. nih.gov

| Compound | Azetidine Modification | Anti-HCMV Activity (EC₅₀, µM) |

| Analog 1 | Unsubstituted N-H | 10 |

| Analog 2 | N-Benzyloxycarbonyl | 2.5 |

| Analog 3 | N-Acetyl | >100 |

| Analog 4 | 2-Methyl substitution | 5.8 |

Data from a study on azetidine-containing dipeptides, illustrating the principle of azetidine modification. nih.gov

Role of the Methanesulfonamide (B31651) Moiety in Binding and Efficacy

The methanesulfonamide group is a common feature in many biologically active compounds, prized for its ability to act as a hydrogen bond donor and acceptor, as well as for its metabolic stability. In the context of this compound derivatives, this moiety is expected to play a crucial role in target engagement.

The sulfonamide nitrogen is acidic and can be deprotonated under physiological conditions, allowing it to participate in ionic interactions with positively charged residues in a binding pocket. The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors on a target protein.

In studies of other sulfonamide-containing inhibitors, such as those targeting carbonic anhydrase, the sulfonamide moiety is known to coordinate directly with a zinc ion in the enzyme's active site. nih.gov While the specific targets of many this compound derivatives are not always disclosed in the public literature, it is plausible that the methanesulfonamide group is involved in similar key interactions. For instance, in computational docking studies of triazole benzene (B151609) sulfonamide derivatives, the sulfonamide oxygen and nitrogen atoms were observed to form critical hydrogen bonds with active site residues. nih.gov

The methyl group of the methanesulfonamide is the simplest alkyl substituent and provides a degree of lipophilicity without adding significant steric bulk. Replacing this methyl group with larger or more complex substituents would be a key strategy in SAR studies to probe the steric and electronic requirements of the binding site.

Influence of Substituents on Pharmacological Properties

The development of potent and selective drug candidates from a lead compound like this compound hinges on the systematic introduction of various substituents. These modifications aim to optimize interactions with the biological target while minimizing off-target effects.

In a series of 1,3,4-oxadiazole (B1194373) derivatives designed as GSK-3β inhibitors, the strategic addition of substituents to a core scaffold led to a significant enhancement in potency. nih.gov For example, the introduction of a methoxyphenyl group resulted in a compound with highly potent and selective inhibitory activity. This principle can be directly applied to the this compound scaffold, where substituents could be introduced on the azetidine nitrogen or, if the core is further elaborated, on other parts of the molecule.

The following table, based on SAR studies of N-arylsulfonyl morpholine (B109124) γ-secretase inhibitors, illustrates how small alkyl substitutions can be used to improve properties while maintaining potency. nih.gov

| Compound | Substituent | γ-Secretase Inhibition (IC₅₀, nM) | CYP3A4 Liability |

| Lead | -H | 5 | High |

| Analog 1 | -CH₃ | 6 | Moderate |

| Analog 2 | -CH₂CH₃ | 8 | Low |

Data from a study on N-arylsulfonyl morpholine derivatives, demonstrating the impact of substituents on potency and other properties. nih.gov

Computational chemistry provides a powerful lens through which to understand the structural basis of activity. Molecular docking, a key computational technique, can predict the binding mode of a ligand within the active site of a target protein, offering insights into the specific interactions that contribute to its affinity.

For example, docking studies on a series of furan-azetidinone hybrids as potential antibacterial agents revealed that the most active compounds formed key pi-pi stacking interactions with phenylalanine and tyrosine residues in the active site of enoyl reductase. ijper.org Similar studies on this compound derivatives could elucidate how different substituents on the azetidine ring or methanesulfonamide moiety influence binding orientation and affinity.

In another study on thiazole (B1198619) derivatives as cholinesterase inhibitors, computational docking showed a crucial hydrogen bond between the amide NH and a tyrosine residue in the active site. academie-sciences.fr This type of analysis can rationalize why certain modifications lead to increased or decreased activity and can guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.

Similarly, a 3D-QSAR study on benzoxazole-bearing azetidinone derivatives revealed that the addition of bulky groups on a phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org These studies highlight the potential of QSAR to guide the optimization of this compound derivatives for a desired pharmacological effect.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis seeks to understand the preferred spatial arrangements of a molecule's atoms and how these conformations relate to its ability to bind to a biological target.

The azetidine ring in this compound derivatives imparts a degree of conformational rigidity. nih.gov This pre-organization of the molecule can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. In a study of azetidine-containing dipeptides, ¹H NMR analysis identified a γ-type reverse turn conformation induced by the azetidine ring, which appeared to be important for their antiviral activity. nih.gov

Computational methods can also be used to explore the conformational landscape of a molecule. For instance, studies on N-oxetane-sulfoximine, a related sulfonamide, used X-ray crystallography to reveal a specific turn conformation stabilized by intramolecular π-stacking interactions. nih.gov A similar analysis of this compound derivatives could identify low-energy, bioactive conformations and provide a structural rationale for their activity. Understanding the preferred conformations of these derivatives is essential for designing new analogs with improved target engagement.

Bioisosteric Replacement Strategies in this compound Design

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a lead compound with another, aiming to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comresearchgate.net This strategy is pivotal in optimizing pharmacodynamic and pharmacokinetic profiles, enhancing potency, selectivity, and metabolic stability, or reducing toxicity. researchgate.netnih.gov The design of this compound derivatives frequently employs bioisosteric replacement to probe the structure-activity relationship (SAR) and identify superior analogues. The core structure of this compound presents several opportunities for such modifications, primarily centered around the azetidine ring, the sulfonamide linker, and the methanesulfonyl group.

Bioisosteric Replacement of the Azetidine Ring

The 3-aminoazetidine moiety is a key structural feature, and its replacement with other cyclic systems can significantly impact a compound's properties. Azetidines are valued for imparting a degree of rigidity and three-dimensionality to molecules, which can be favorable for binding to biological targets. researchgate.net Bioisosteric replacements for the azetidine ring often involve other small, saturated heterocycles to maintain similar spatial arrangements while altering properties like basicity, polarity, and metabolic stability.

Spirocyclic systems incorporating the azetidine ring have also been explored to enhance structural rigidity and novelty. researchgate.nettcichemicals.com The introduction of spirocyclic azetidines can lead to improved metabolic stability as they are less recognized by degradative enzymes compared to simpler cyclic or aromatic systems. researchgate.net

Below is a table illustrating potential bioisosteric replacements for the azetidine ring in this compound derivatives and their generally observed effects in medicinal chemistry.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

|---|---|---|---|

| Azetidin-3-yl | Cyclobutyl | Remove basic nitrogen to reduce potential for off-target effects and alter polarity. | May decrease potency if the nitrogen is crucial for hydrogen bonding, but could improve cell permeability. |

| Azetidin-3-yl | Pyrrolidin-3-yl | Increase ring size to explore larger binding pockets and alter conformational flexibility. | Variable effects on potency depending on the stringency of the binding pocket. Can impact metabolic stability. |

| Azetidin-3-yl | Oxetan-3-yl | Replace nitrogen with oxygen to eliminate basicity and introduce a hydrogen bond acceptor. | Can improve metabolic stability and solubility. Potency may be retained if a hydrogen bond acceptor is favored. |

| Azetidin-3-yl | Thietan-3-yl | Introduce a sulfur atom to modify lipophilicity and metabolic profile. | May enhance interactions with specific residues in the binding site and alter pharmacokinetic properties. |

Bioisosteric Replacement of the Sulfonamide Group

The sulfonamide group is a critical linker and a key pharmacophoric element, often involved in hydrogen bonding interactions with the target protein. It is a well-established bioisostere for carboxylic acids, though it possesses distinct electronic and acidic properties. openaccessjournals.com Bioisosteric replacement of the sulfonamide moiety is a common strategy to modulate acidity, lipophilicity, and metabolic stability.

For instance, replacing the sulfonamide with a sulfoximine (B86345) group can introduce a chiral center and alter the vector of hydrogen bond donors and acceptors, potentially leading to improved potency and selectivity. Other replacements aim to mimic the acidic proton and hydrogen bonding capabilities of the sulfonamide.

The following table outlines common bioisosteric replacements for the sulfonamide group.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

|---|---|---|---|

| -NHSO₂- | -CONH- (Amide) | Alter hydrogen bonding pattern and reduce acidity. | Often leads to changes in binding mode and can affect cell permeability and metabolic stability. |

| -NHSO₂- | Reversed Sulfonamide (-SO₂NH-) | Change the orientation of the hydrogen bond donor and acceptor groups. | Can significantly impact potency by altering key interactions with the target. |

| -NHSO₂- | N-Acylsulfonamide (-NHSO₂COR) | Increase acidity compared to a simple sulfonamide and introduce an additional point for substitution. | May enhance potency through additional interactions and can modulate physicochemical properties. |

| -NHSO₂- | Tetrazole | Mimic the acidic nature of the sulfonamide NH while offering a different spatial arrangement of heteroatoms. | Often improves metabolic stability and can maintain or enhance potency. openaccessjournals.com |

Bioisosteric Replacement of the Methanesulfonyl Group

The methyl group on the sulfonyl moiety, while seemingly simple, can also be a target for bioisosteric replacement. Modifications at this position can influence solubility, lipophilicity, and interactions with the target protein. Replacing the methyl group with larger or more functionalized groups can probe for additional binding pockets and enhance potency.

For example, replacing the methyl group with a trifluoromethyl group can increase lipophilicity and potentially block metabolic oxidation. nih.gov The introduction of small cyclic groups can also be explored to improve properties.

The table below provides examples of bioisosteric replacements for the methanesulfonyl group.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

|---|---|---|---|

| -SO₂CH₃ | -SO₂CF₃ (Trifluoromethylsulfonyl) | Increase electron-withdrawing nature and block potential metabolism at the methyl group. | Can enhance binding affinity through new interactions and improve metabolic stability. nih.gov |

| -SO₂CH₃ | -SO₂-cyclopropyl | Introduce a small, rigid ring to improve metabolic stability and explore new binding interactions. | May enhance potency and improve pharmacokinetic properties. |

| -SO₂CH₃ | -SO₂NH₂ (Sulfamide) | Introduce an additional hydrogen bond donor. | Can increase polarity and potentially form new interactions with the target, impacting potency and solubility. |

| -SO₂CH₃ | -PO(OH)CH₃ (Methylphosphonate) | Mimic the tetrahedral geometry and acidic nature of the sulfonyl group. | Can alter solubility and binding interactions due to different pKa and hydrogen bonding patterns. |

Preclinical Research and Therapeutic Potential of N Azetidin 3 Yl Methanesulfonamide Compounds

In Vitro Efficacy Studies (e.g., cell-based assays, enzyme assays)

No publicly available data from in vitro studies, such as cell-based or enzyme assays, were identified for N-(azetidin-3-yl)methanesulfonamide. Consequently, its potency, selectivity, and mechanism of action at a cellular or enzymatic level are currently unknown.

In Vivo Efficacy Models

There is no available information from in vivo studies in animal models for this compound.

Animal Models of Disease (e.g., cancer, inflammation)

No studies detailing the evaluation of this compound in animal models of any disease, including cancer or inflammation, were found.

Pharmacodynamic Biomarker Assessment

In the absence of in vivo studies, there has been no assessment of pharmacodynamic biomarkers to establish a relationship between drug exposure and biological effect for this compound.

Advanced Pharmacokinetic Investigations

Detailed pharmacokinetic studies for this compound are not present in the public domain.

Absorption and Distribution Studies

No specific data on the absorption or distribution characteristics of this compound following administration are available.

Metabolism and Excretion Considerations

Information regarding the metabolic pathways and excretion routes of this compound has not been publicly reported.

Toxicity and Safety Pharmacology Assessments

Comprehensive toxicity and safety pharmacology assessments are critical steps in the preclinical evaluation of any potential therapeutic compound. However, specific data for this compound in these areas are not readily found in the public domain.

Cytotoxicity Evaluations

No specific studies detailing the in vitro cytotoxicity of this compound against a panel of cell lines are publicly available. While general hazard statements indicate that the compound may be harmful if swallowed and cause skin and eye irritation, these are not substitutes for detailed cytotoxicity assays.

In Vivo Safety Profiling

Similarly, there is a lack of publicly accessible data from in vivo safety profiling studies in animal models. Such studies are essential to understand the systemic effects of a compound and to identify any potential target organ toxicities. Without these studies, a comprehensive assessment of the preclinical safety of this compound cannot be made.

Formulation and Delivery Considerations for Preclinical Studies

The development of suitable formulations is a key aspect of preclinical research, ensuring appropriate delivery and exposure of the test compound in animal models. Information on the solubility, stability, and specific formulations used for this compound in preclinical studies is not described in available resources.

Analytical Methodologies in the Research of N Azetidin 3 Yl Methanesulfonamide

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, MS)

The definitive identification and structural elucidation of N-(azetidin-3-yl)methanesulfonamide are primarily achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the molecular structure. Both ¹H and ¹³C NMR are employed to provide a complete picture of the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the methyl group of the methanesulfonamide (B31651) moiety, as well as the methine and methylene (B1212753) protons of the azetidine (B1206935) ring. The chemical shifts and coupling patterns of the azetidine ring protons are particularly informative for confirming the 3-substituted pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing characteristic signals for the methyl carbon, the sulfonyl-bearing carbon, and the carbons of the azetidine ring.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be characterized by absorption bands indicative of N-H stretching from the sulfonamide and the secondary amine of the azetidine ring, S=O stretching from the sulfonyl group, and C-H stretching from the methyl and azetidine groups.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (molecular weight: 150.20 g/mol ), a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass, confirming the elemental composition. Fragmentation patterns can also be analyzed to corroborate the structure. The hydrochloride salt of the compound has a molecular weight of 186.66 g/mol . researchgate.net

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for methyl protons, azetidine methine proton, and azetidine methylene protons. |

| ¹³C NMR | Resonances for methyl carbon, azetidine carbons, and sulfonamide-linked carbon. |

| IR Spectroscopy | Absorption bands for N-H, S=O, and C-H stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the free base or its salt. |

This table presents expected data based on the known structure of the compound.

Bioanalytical Methods for Concentration Determination in Biological Matrices

To understand the pharmacokinetic profile of a compound, it is essential to quantify its concentration in biological fluids such as plasma or urine. For this compound, LC-MS/MS is the method of choice for bioanalysis due to its high sensitivity and selectivity.

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A robust HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, often in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion, which provides a high degree of specificity and sensitivity.

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Advanced Techniques for Metabolite Identification and Profiling

Investigating the metabolic fate of this compound is crucial for understanding its complete biological disposition. Sulfonamides are known to undergo various metabolic transformations in the body. nih.gov The primary metabolic pathways for sulfonamides include N-acetylation and oxidation. nih.gov

For this compound, potential metabolic transformations could include:

N-acetylation of the azetidine nitrogen.

Oxidation of the azetidine ring, potentially leading to hydroxylation or ring-opening.

N-dealkylation is a common metabolic pathway for alkylamino moieties, although less common for small cyclic amines. oup.com

The identification of these potential metabolites is typically carried out using high-resolution LC-MS/MS. This technique allows for the detection of unknown metabolites in complex biological samples and provides accurate mass measurements that can be used to propose elemental compositions. Further structural elucidation can be achieved by analyzing the fragmentation patterns of the metabolites and comparing them to the parent compound.

Quality Control and Assurance in Research Material Preparation

Ensuring the quality of this compound as a research material or pharmaceutical intermediate is paramount. A comprehensive quality control (QC) and quality assurance (QA) program is implemented throughout the manufacturing process. msh.orggmp-compliance.orgcompliancequest.com

Key aspects of quality control include:

Testing of Starting Materials: All raw materials used in the synthesis are tested for identity and purity to ensure they meet predefined specifications. gmp-compliance.org

In-Process Controls: Critical parameters of the synthesis are monitored at various stages to ensure the reaction is proceeding as expected and to control the formation of impurities.

Final Product Testing: The final isolated this compound is rigorously tested for identity, purity (using methods like HPLC), residual solvents, and other potential impurities.

Documentation: All manufacturing steps, testing results, and deviations are thoroughly documented to ensure traceability and compliance with good manufacturing practices (GMP) where applicable. chromatographyonline.com

These stringent analytical methodologies and quality control measures are essential to guarantee the identity, purity, and quality of this compound, thereby ensuring the reliability and reproducibility of the research in which it is utilized.

Q & A

Basic: What synthetic strategies are effective for preparing N-(azetidin-3-yl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthetic routes for this compound typically involve sulfonylation of an azetidine precursor. A validated approach includes:

- Step 1: Reacting 3-aminomethyl azetidine with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under inert atmosphere.

- Step 2: Using a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Key Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF or DCM | Maximizes solubility |

| Temperature | 0–25°C (room temp) | Prevents decomposition |

| Reaction Time | 2–4 hours | Ensures completion |

| Base Equivalence | 1.2–1.5 eq | Neutralizes HCl |

Challenges: Competing side reactions (e.g., over-sulfonylation) require careful stoichiometric control .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.1–3.3 ppm (azetidine N–CH₂), δ 3.5–3.7 ppm (SO₂–NH), and δ 2.8–3.0 ppm (CH₃–SO₂) confirm structure .

- ¹³C NMR: Signals near δ 45–50 ppm (azetidine carbons) and δ 38–40 ppm (SO₂–CH₃) .

- FT-IR: Stretching vibrations at 1320–1350 cm⁻¹ (asymmetric S=O) and 1150–1170 cm⁻¹ (symmetric S=O) .

- HPLC-PDA: Purity >98% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Validation: Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can computational chemistry (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations:

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to determine electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) .

- Predict UV/Vis spectra (TD-DFT) for comparison with experimental data .

- Molecular Docking:

- Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes, receptors). Focus on sulfonamide’s hydrogen-bonding capacity and azetidine’s conformational flexibility .

- Validate with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Case Study: DFT analysis of a related methanesulfonamide revealed a HOMO-LUMO gap of 5.2 eV, correlating with stability under physiological conditions .